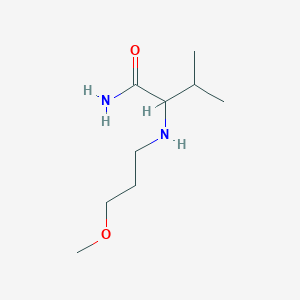

2-(3-Methoxypropylamino)-3-methylbutanamide

Description

2-(3-Methoxypropylamino)-3-methylbutanamide is a synthetic amide derivative characterized by a branched aliphatic chain and a methoxypropylamine substituent.

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(3-methoxypropylamino)-3-methylbutanamide |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12) |

InChI Key |

UKUDMELRNSRGHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl) L-Z-Valinamide typically involves the reaction of L-Valinamide with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .

Industrial Production Methods

Industrial production of N-(3-Methoxypropyl) L-Z-Valinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Scientific Research Applications

N-(3-Methoxypropyl) L-Z-Valinamide is used in chemistry as a building block for synthesizing complex molecules. In biology, it is useful in studying enzyme-substrate interactions and protein-ligand binding. It is also being investigated in medicine for potential therapeutic effects and as a precursor in drug development. Furthermore, it is utilized in the production of specialty chemicals and materials in industry.

The biological activity of 2-(3-Methoxypropylamino)-3-methylbutanamide is attributed to its interactions with molecular targets like enzymes and receptors. The methoxypropyl group enhances the compound's binding affinity and specificity, facilitating its role in various biochemical pathways. These pathways include signal transduction, metabolic regulation, and gene expression.

Pharmacological Effects

Research suggests that 2-(3-Methoxypropylamino)-3-methylbutanamide exhibits anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). Studies indicate the compound can influence immune responses by affecting cytokine expression, modulating IL-17A and IFN-γ gene expression in mouse models.

Case Studies

Inflammatory Bowel Disease (IBD): Studies suggest 2-(3-Methoxypropylamino)-3-methylbutanamide may reduce inflammation.

Cancer Research: 2-(3-Methoxypropylamino)-3-methylbutanamide was tested on multiple myeloma cell lines, showing differential effects on cell viability depending on dosage and treatment duration. In vitro experiments revealed that treatment with the compound led to significant alterations in cytokine profiles, notably increasing IL-2 production in activated T-cells.

Efficacy Studies

Recent studies have focused on the efficacy of 2-(3-Methoxypropylamino)-3-methylbutanamide across various biological systems:

- Cell Viability Assays: The compound has been tested on multiple myeloma cell lines, demonstrating varying effects on cell viability depending on the dosage and duration of treatment.

- Cytokine Production: In vitro experiments have shown that treatment with the compound results in significant changes in cytokine profiles, particularly increasing IL-2 production in activated T-cells.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypropyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights several structurally related compounds, though none directly match 2-(3-Methoxypropylamino)-3-methylbutanamide. Below is a comparative analysis based on shared functional groups and synthetic strategies:

Key Observations :

Substituent Effects: The trifluoroethyl and trifluoromethylphenyl groups in analogs enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. In contrast, the methoxypropyl group in the target compound may improve solubility due to its ether linkage.

Synthetic Complexity :

- The target compound’s synthesis is likely simpler than multi-step peptide conjugates (e.g., ) but may require regioselective amidation to avoid side reactions at the methoxypropylamine moiety.

Biological Relevance :

- While ureido-linked analogs () target proteases, the methoxypropylamine group in the target compound could favor interactions with amine-binding receptors (e.g., GPCRs or transporters).

Biological Activity

2-(3-Methoxypropylamino)-3-methylbutanamide, also known as N-(3-Methoxypropyl) L-Z-Valinamide, is a compound with a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2O2 |

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | 2-(3-methoxypropylamino)-3-methylbutanamide |

| InChI | InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12) |

| InChI Key | UKUDMELRNSRGHV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N)NCCCOC |

The biological activity of 2-(3-Methoxypropylamino)-3-methylbutanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxypropyl group enhances the compound's binding affinity and specificity, facilitating its role in various biochemical pathways including:

- Signal Transduction : Modulation of cellular signaling pathways.

- Metabolic Regulation : Influence on metabolic processes through enzyme interaction.

- Gene Expression : Potential effects on gene transcription and regulation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, which include:

- Anti-inflammatory Properties : Evidence suggests that 2-(3-Methoxypropylamino)-3-methylbutanamide may play a role in reducing inflammation, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

- Immune Modulation : Studies have shown that the compound can influence immune responses by affecting cytokine expression. For instance, it has been observed to modulate IL-17A and IFN-γ gene expression in mouse models .

Case Studies

- Inflammatory Bowel Disease (IBD) :

- Cancer Research :

Efficacy Studies

Recent studies have focused on the efficacy of 2-(3-Methoxypropylamino)-3-methylbutanamide across various biological systems:

- Cell Viability Assays : The compound was tested on multiple myeloma cell lines, showing differential effects on cell viability depending on dosage and treatment duration .

- Cytokine Production : In vitro experiments indicated that treatment with the compound led to significant alterations in cytokine profiles, particularly increasing IL-2 production in activated T-cells .

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of 2-(3-Methoxypropylamino)-3-methylbutanamide:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-(3-Methoxypropyl) L-Valinamide | L-Valinamide backbone | Moderate anti-inflammatory effects |

| N-(3-Methoxypropyl) L-Alaninamide | L-Alanine backbone | Limited immune modulation |

| 2-(3-Methoxypropylamino)-3-methylbutanamide | Methoxypropyl group enhances binding affinity | Strong anti-inflammatory and immune modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.